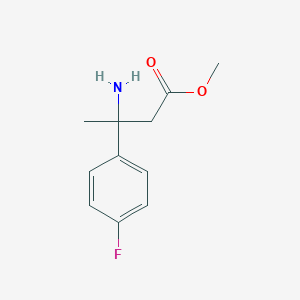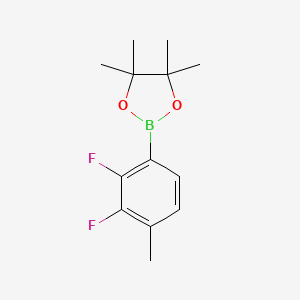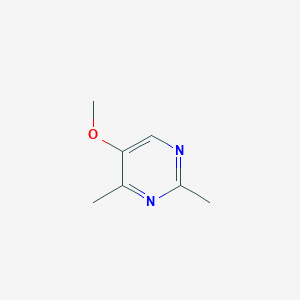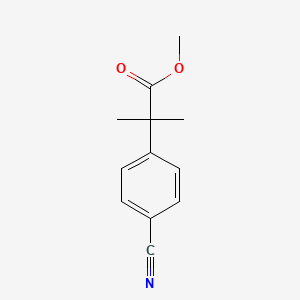
Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-(4-cyanophenyl)-2-methylpropanoate” is a complex organic compound. It likely contains a cyanophenyl group (a phenyl group with a cyano substituent), a methylpropanoate group (a propanoate ester with a methyl substituent), and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a compound named “methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized following the Morita-Baylis-Hillman reaction scheme .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Metal Complexes
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate was used in the synthesis of metal complexes of Cr 3+, Co 3+, Ni 2+, Mn 2+, Cu 2+ . These complexes were characterized using spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR .
- Methods of Application : The ligand was synthesized following the Morita-Baylis-Hillman reaction scheme . The complexes were prepared and characterized by UV-Visible, FT-IR and powder-XRD .
- Results or Outcomes : The complexes showed antibacterial activity against S. aureus, E. coli, B. pumilis and S. typhi . Molecular docking studies confirmed a substantially high potential of Ni 2+ and Cu 2+ complexes against each bacterial strain .
Application 2: Synthesis of Chiral Selective Tert-Butyl
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants . It is also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
- Methods of Application : The compound is synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
- Results or Outcomes : The product formed was confirmed and characterized with instrumental analysis using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR .
Application 3: Generation of Metal-Containing Polymers
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be used to generate metal-containing polymers suitable for various medical purposes . These polymers have potential applications in biomedical and bioengineering fields such as ophthalmology, orthopedics, dentistry tissue engineering, and drug delivery systems .
- Methods of Application : The design of new polymeric matrices obtained from unsaturated carboxylates has become a very interesting subject adopted by many researchers . Among them, acrylates and vinylic monomers stand out, being used as building blocks for polymer synthesis .
- Results or Outcomes : The resulting materials have shown promising prospects for use in biomedical applications .
Application 4: Synthesis of Biologically Active Multi-Functional Adduct
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate is used in the synthesis of a new biologically active multi-functional adduct . This adduct has potential applications in the development of new drugs .
- Methods of Application : The adduct was synthesized following the Morita-Baylis-Hillman reaction scheme . The complexes of Cr 3+, Co 3+, Ni 2+, Mn 2+, Cu 2+ with the adduct were prepared and characterized by UV-Visible, FT-IR and powder-XRD .
- Results or Outcomes : The complexes showed antibacterial activity against S. aureus, E. coli, B. pumilis and S. typhi . Molecular docking studies confirmed a substantially high potential of Ni 2+ and Cu 2+ complexes against each bacterial strain .
Application 5: Generation of Metal-Containing Polymers
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be used to generate metal-containing polymers suitable for various medical purposes . These polymers have potential applications in biomedical and bioengineering fields such as ophthalmology, orthopedics, dentistry tissue engineering, and drug delivery systems .
- Methods of Application : The design of new polymeric matrices obtained from unsaturated carboxylates has become a very interesting subject adopted by many researchers . Among them, acrylates and vinylic monomers stand out, being used as building blocks for polymer synthesis .
- Results or Outcomes : The resulting materials have shown promising prospects for use in biomedical applications .
Application 6: Synthesis of Biologically Active Multi-Functional Adduct
- Summary of the Application : Methyl 2-(4-cyanophenyl)-2-methylpropanoate is used in the synthesis of a new biologically active multi-functional adduct . This adduct has potential applications in the development of new drugs .
- Methods of Application : The adduct was synthesized following the Morita-Baylis-Hillman reaction scheme . The complexes of Cr 3+, Co 3+, Ni 2+, Mn 2+, Cu 2+ with the adduct were prepared and characterized by UV-Visible, FT-IR and powder-XRD .
- Results or Outcomes : The complexes showed antibacterial activity against S. aureus, E. coli, B. pumilis and S. typhi . Molecular docking studies confirmed a substantially high potential of Ni 2+ and Cu 2+ complexes against each bacterial strain .
Eigenschaften
IUPAC Name |
methyl 2-(4-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCALCDCZITJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272321 | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanophenyl)-2-methylpropanoate | |
CAS RN |
444807-47-0 | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444807-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
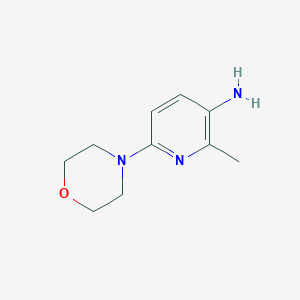
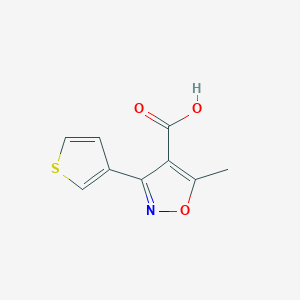
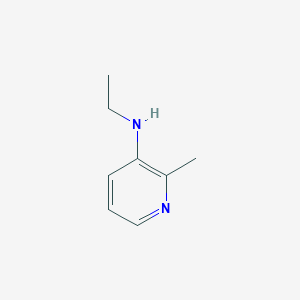
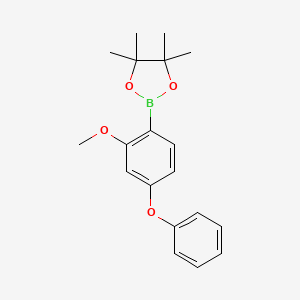
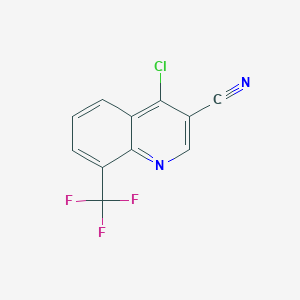
![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
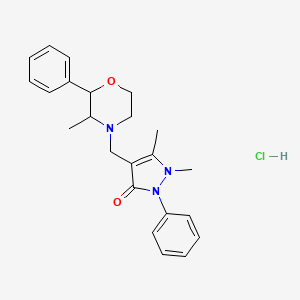
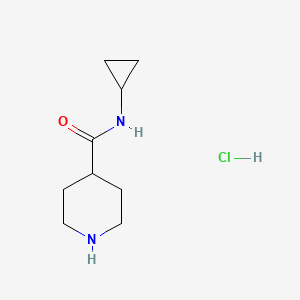
![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
